1,2,4-Dithiazolidine-3,5-dione
Overview
Description
1,2,4-Dithiazolidine-3,5-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Dithiazolidine-3,5-dione can be synthesized through the reaction of carbon disulfide with primary amines, followed by cyclization. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the dithiazolidine ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Dithiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiazolidine ring into thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or S-alkyl derivatives.
Scientific Research Applications
1,2,4-Dithiazolidine-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-dithiazolidine-3,5-dione involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms . This strain relief drives the compound’s reactivity in various chemical reactions, including nucleophilic substitution and oxidation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazolidine-3,5-dione: Contains a similar ring structure but with different substituents, leading to distinct chemical properties and applications.
N-Aroyl-1,2,4-dithiazolidine-3,5-dione: Exhibits unique reactivity as an acyl isocyanate when treated with nucleophiles.
Uniqueness
1,2,4-Dithiazolidine-3,5-dione is unique due to its ability to act as a sulfurizing reagent and its stability under various reaction conditions. Its versatility in forming stable derivatives makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
1,2,4-dithiazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HNO2S2/c4-1-3-2(5)7-6-1/h(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVALDZRWMHTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)SS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330228 | |
Record name | 1,2,4-Dithiazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35371-97-2 | |
Record name | 1,2,4-Dithiazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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